Cas no 2228935-49-5 (1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid)
1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid
- 2228935-49-5
- 1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid
- EN300-1898493
-
- Inchi: 1S/C18H23NO6/c1-17(2,3)25-16(24)19-11-4-5-13(14(21)10-11)18(15(22)23)8-6-12(20)7-9-18/h4-5,10,21H,6-9H2,1-3H3,(H,19,24)(H,22,23)
- InChI Key: NQRUUGKWTYFYEF-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC(=CC=2O)NC(=O)OC(C)(C)C)CCC(CC1)=O)=O
Computed Properties
- Exact Mass: 349.15253745g/mol
- Monoisotopic Mass: 349.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 113Ų
1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898493-0.05g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 0.05g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1898493-0.1g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 0.1g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1898493-0.25g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 0.25g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1898493-0.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 0.5g |
$1316.0 | 2023-09-18 | ||
| Enamine | EN300-1898493-1.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1898493-2.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 2.5g |
$2688.0 | 2023-09-18 | ||
| Enamine | EN300-1898493-5.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1898493-10.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1898493-1g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1898493-5g |
1-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid |
2228935-49-5 | 5g |
$3977.0 | 2023-09-18 |
1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid
Research Brief on 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid (CAS: 2228935-49-5)
Recent studies on the compound 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid (CAS: 2228935-49-5) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This compound, characterized by its unique structural features, has garnered attention in the field of chemical biology and medicinal chemistry due to its versatility in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group and the hydroxylphenyl moiety make it a valuable building block for the construction of more complex pharmacophores.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of this compound in the development of kinase inhibitors. The researchers utilized 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid as a precursor to generate a series of analogs with enhanced selectivity for specific kinase targets. The results demonstrated that modifications at the cyclohexane ring and the phenolic hydroxyl group significantly influenced the binding affinity and inhibitory activity of the resulting compounds.
In another investigation, the compound was employed in the design of prodrugs for targeted drug delivery. The Boc group was strategically used to mask the amino functionality, allowing for controlled release under physiological conditions. This approach was particularly effective in improving the pharmacokinetic properties of the parent drug, as reported in a recent issue of Bioorganic & Medicinal Chemistry Letters (2024). The study underscored the importance of this intermediate in optimizing drug stability and bioavailability.
Furthermore, computational studies have been conducted to predict the binding modes and interactions of derivatives of 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid with various biological targets. Molecular docking simulations revealed that the keto-carboxylic acid moiety plays a critical role in forming hydrogen bonds with active site residues, thereby enhancing target engagement. These findings were corroborated by in vitro assays, which showed promising activity against several disease-relevant proteins.
The compound's potential extends beyond small-molecule therapeutics. Recent work in chemical biology has explored its use in the development of fluorescent probes and bioconjugates. The phenolic hydroxyl group provides a convenient handle for further functionalization, enabling the attachment of imaging tags or other bioactive molecules. This versatility makes it a valuable tool for studying biological processes and developing diagnostic agents.
In conclusion, 1-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-4-oxocyclohexane-1-carboxylic acid (CAS: 2228935-49-5) represents a multifaceted intermediate with significant applications in drug discovery and chemical biology. Its structural features facilitate the synthesis of diverse analogs, while its biological activity and compatibility with various functional groups make it a promising candidate for further research. Ongoing studies are expected to uncover additional therapeutic and diagnostic applications, solidifying its role in advancing the field of chemical and biological medicine.
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